1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole
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Overview
Description
1-(4-bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole is a sulfonamide.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole is closely related to the synthesis of various sulfonylated pyrazoles. For instance, Povarov et al. (2017) discuss the synthesis of sulfonylated 4-amino-1H-pyrazoles, emphasizing the relevance of sulfonylated aminopyrazoles in scientific research, particularly in the context of their structural properties as analyzed through IR, UV, 1H NMR spectroscopy, and mass spectrometry (Povarov et al., 2017).
Biological Activity and Potential Applications
- The synthesis of various sulfonylated heterocyclic compounds, which include this compound, has been a topic of interest due to their potential biological activities. For example, in a study by Komshina et al. (2020), the focus was on sulfonamide derivatives of heterocyclic compounds, including pyrazoles, highlighting their use as inhibitors of human carbonic anhydrases which are critical in various biochemical processes (Komshina et al., 2020).
Chemistry and Reactivity
- The chemistry and reactivity of pyrazole derivatives, closely related to this compound, have been explored in various studies. For instance, Cremlyn et al. (1981) discuss the synthesis of different sulfonyl chlorides and their derivatives, including dimethylpyrazole sulfonyl chlorides. This research provides insights into the reactivity of these compounds and their potential applications in various chemical reactions (Cremlyn et al., 1981).
Synthesis and Design of COX-2 Inhibitors
- Pyrazole derivatives, such as this compound, have been studied for their role in the design of COX-2 inhibitors. Penning et al. (1997) examined a series of sulfonamide-containing 1,5-diarylpyrazole derivatives for their inhibitory activity against COX-2, a key enzyme involved in inflammation and pain. This study is significant in understanding the therapeutic potential of pyrazole derivatives in medical science (Penning et al., 1997).
Antibacterial Properties
- Research on pyrazole derivatives also extends to their antibacterial properties. Zhang (2011) synthesized new antipyrine derivatives, including dimethylpyrazole-based compounds, and evaluated their antibacterial activities. This highlights the potential of such compounds in the development of new antibacterial agents (Zhang, 2011).
Properties
Molecular Formula |
C13H15BrN2O3S |
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Molecular Weight |
359.24 g/mol |
IUPAC Name |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C13H15BrN2O3S/c1-4-19-13-8-11(5-6-12(13)14)20(17,18)16-10(3)7-9(2)15-16/h5-8H,4H2,1-3H3 |
InChI Key |
BYKJNRBBHJHNTG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C(=CC(=N2)C)C)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C(=CC(=N2)C)C)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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